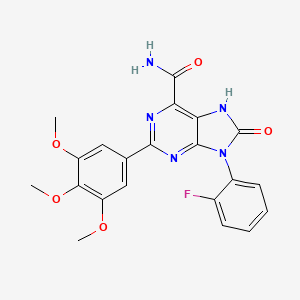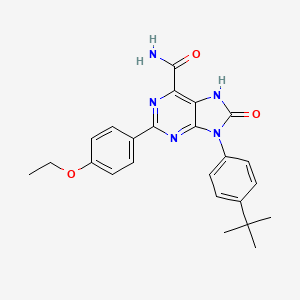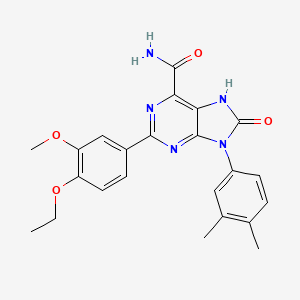![molecular formula C13H19N3O2S B6491811 N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 898421-33-5](/img/structure/B6491811.png)
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, commonly referred to as N-CH-2-MOPSA, is a synthetic compound used in scientific research. It is a derivative of the cyclohexanecarboxylic acid family, and is composed of a cyclohexyl group, a methyl group, an oxo group, a dihydropyrimidine group, and a sulfanyl group. N-CH-2-MOPSA has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a tool to study the biochemical and physiological effects of certain compounds.
科学的研究の応用
N-CH-2-MOPSA has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a tool to study the biochemical and physiological effects of certain compounds, and as a model compound for the development of new drugs. It has also been used in studies of the structure and function of proteins, and in studies of the effects of various drugs on cells.
作用機序
N-CH-2-MOPSA works by inhibiting the activity of certain protein kinases. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. N-CH-2-MOPSA binds to the active site of the protein kinase and prevents it from phosphorylating proteins. This results in the inhibition of the activity of the protein kinase and the inhibition of the activity of the proteins that it regulates.
Biochemical and Physiological Effects
N-CH-2-MOPSA has been used to study the biochemical and physiological effects of certain compounds. Studies have shown that N-CH-2-MOPSA can inhibit the activity of certain protein kinases, which can affect the activity of proteins and other molecules in the cell. N-CH-2-MOPSA has also been shown to affect the expression of certain genes, which can affect the development and function of cells.
実験室実験の利点と制限
N-CH-2-MOPSA has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without deteriorating. It is also relatively soluble in water, so it can be easily dissolved in aqueous solutions. Additionally, it is relatively non-toxic, so it can be used in experiments without causing harm to the cells or organisms being studied.
However, N-CH-2-MOPSA also has some limitations. It is relatively expensive to purchase, so it may not be feasible for experiments requiring large quantities of the compound. Additionally, it is not very specific in its action, so it may affect proteins and other molecules that are not the intended target of the experiment.
将来の方向性
N-CH-2-MOPSA has a variety of potential applications in scientific research. It can be used to study the biochemical and physiological effects of compounds, and it can be used as a tool to study the structure and function of proteins. Additionally, it can be used as a model compound for the development of new drugs. Furthermore, it can be used to study the effects of drugs on cells, and it can be used to study the effects of environmental pollutants on cells. Finally, it can be used to study the effects of mutations on proteins and other molecules.
合成法
N-CH-2-MOPSA can be synthesized in a three-step process. The first step involves the reaction of cyclohexanecarboxylic acid with thiourea to form a thiourea derivative. The second step involves the reaction of the thiourea derivative with methyl iodide to form a methylthiourea derivative. The third step involves the reaction of the methylthiourea derivative with a pyrimidine derivative to form N-CH-2-MOPSA.
特性
IUPAC Name |
N-cyclohexyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-7-12(16-13(18)14-9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVOBBPYQVBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one](/img/structure/B6491730.png)

![9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6491740.png)


![3-{[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]methyl}benzonitrile](/img/structure/B6491754.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491789.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491792.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491797.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491805.png)
![2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491822.png)
![5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one](/img/structure/B6491830.png)
![4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B6491831.png)